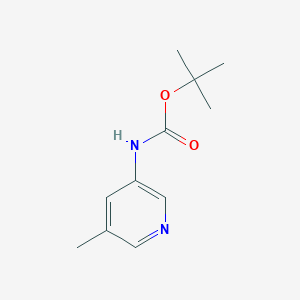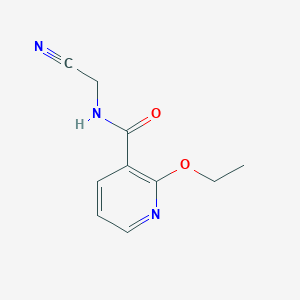![molecular formula C10H14O B2470434 Bicyclo[6.1.0]non-4-yn-9-ylmethanol CAS No. 1379662-52-8](/img/structure/B2470434.png)
Bicyclo[6.1.0]non-4-yn-9-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s used in strain-promoted copper-free azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis
The molecular structure of BCN alcohol is complex, with multiple stereocenters . It has an empirical formula of C10H14O and a molecular weight of 150.22 .Chemical Reactions Analysis
BCN alcohol is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . It reacts with azide functionalized compounds or biomolecules without the need for a copper catalyst to result in a stable triazole linkage .Physical And Chemical Properties Analysis
BCN alcohol is a powder with a carbon content of 79.96% and a hydrogen content of 9.39% . It’s stored at -20°C .Wissenschaftliche Forschungsanwendungen
Production of Stable Molecular Probes
BCN alcohol is used in the production of stable molecular probes . The synthesis of an oxidized analogue – BCN acid – whose facile functionalization via amide bond formation yields more stable derivatives than the classically encountered carbamates .
Bioorthogonal Reactions
BCN alcohol has vast applications in bioorthogonal reactions . These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
BCN alcohol is used in strain-promoted azide–alkyne cycloaddition (SPAAC) . The stability of the resulting triazole products, along with its simplicity of operation and low toxicity, makes SPAAC a privileged tool for a myriad of applications in chemical biology .
Biomolecule Labelling
The ability to effect precise chemical reactions in biological media has always possessed vast applications, from the labelling of biomolecules . BCN alcohol is used in such applications due to its chemoselectivity .
Detection and Quantification of Reactive Metabolites
BCN alcohol is used in the detection and quantification of reactive metabolites . This is due to its ability to effect precise chemical reactions in biological media .
Controlled Liberation of an Active Substance
BCN alcohol is used in the controlled liberation of an active substance . This is due to its ability to effect precise chemical reactions in biological media .
Wirkmechanismus
Target of Action
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . Its primary targets are azide-tagged biomolecules . These biomolecules can be various proteins, nucleic acids, or other cellular components that have been chemically modified to carry an azide group.
Mode of Action
BCN alcohol interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . In this reaction, the BCN group on the compound reacts with azide groups on the target biomolecules, forming a stable triazole linkage .
Biochemical Pathways
Instead, it provides a tool for labeling biomolecules, detecting and quantifying reactive metabolites, or controlling the liberation of an active substance . The resulting triazole products are stable and can be used for various applications in chemical biology .
Result of Action
The primary result of BCN alcohol’s action is the formation of a stable triazole linkage with azide-tagged biomolecules . This allows for precise chemical reactions in biological media, enabling the labeling of biomolecules, the detection and quantification of reactive metabolites, or the controlled liberation of an active substance .
Action Environment
The action of BCN alcohol is influenced by the complexity of the biological environment. The compound is designed to be chemoselective, reacting selectively with azide-tagged biomolecules without interfering with surrounding biomolecules .
Eigenschaften
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXZMGWYBICRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[6.1.0]non-4-yn-9-ylmethanol | |
CAS RN |
1379662-52-8 |
Source


|
| Record name | {bicyclo[6.1.0]non-4-yn-9-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)




![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)